

In-Depth Technical Guide: N-Methyl-4-nitrobenzamide (CAS 2585-23-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

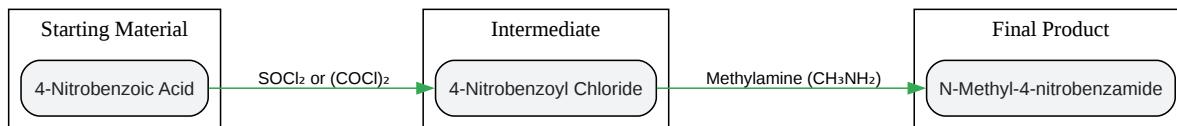
Compound Name: *N*-Methyl-4-nitrobenzamide

Cat. No.: B1296485

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Methyl-4-nitrobenzamide** (CAS: 2585-23-1), a versatile synthetic intermediate with applications in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, synthesis, key reactions, and safety information.


Core Compound Data

N-Methyl-4-nitrobenzamide is a nitroaromatic compound featuring a benzamide scaffold. The presence of the electron-withdrawing nitro group and the amide functionality makes it a valuable precursor for the synthesis of various more complex molecules.[\[1\]](#)

Property	Value	Source
CAS Number	2585-23-1	[1]
Molecular Formula	C ₈ H ₈ N ₂ O ₃	[1]
Molecular Weight	180.16 g/mol	[1]
IUPAC Name	N-methyl-4-nitrobenzamide	[1]
Synonyms	N-Methyl-p-nitrobenzamide, 4-nitro-N-methylbenzamide	[2]
Appearance	Not explicitly stated, but related compounds are crystalline solids.	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Synthesis of N-Methyl-4-nitrobenzamide

A common synthetic route to **N-Methyl-4-nitrobenzamide** involves the amidation of 4-nitrobenzoic acid.[\[1\]](#) This is typically a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.

[Click to download full resolution via product page](#)

Caption: Synthesis of **N-Methyl-4-nitrobenzamide**.

Experimental Protocol: Synthesis of N-Methyl-4-nitrobenzamide

This protocol is a representative procedure based on established methods for amide synthesis.

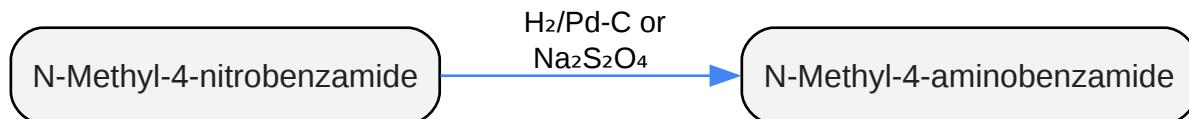
Materials:

- 4-Nitrobenzoic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Methylamine (solution in THF or water)
- Triethylamine (or another suitable base)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Activation of 4-Nitrobenzoic Acid:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-nitrobenzoic acid (1 equivalent) in anhydrous DCM or THF.
 - Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
 - Slowly add thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

- Remove the solvent and excess reagent under reduced pressure to yield crude 4-nitrobenzoyl chloride.
- Amidation:
 - Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM or THF and cool the solution to 0 °C.
 - In a separate flask, dissolve methylamine (1.1-1.5 equivalents) and triethylamine (1.5-2.0 equivalents) in the same anhydrous solvent.
 - Slowly add the methylamine solution to the 4-nitrobenzoyl chloride solution at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Quench the reaction by adding water.
 - Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.


Key Reactions and Synthetic Utility

N-Methyl-4-nitrobenzamide serves as a valuable intermediate for the synthesis of various derivatives, primarily through the transformation of its nitro group.

Nitro Group Reduction

The most significant reaction of **N-Methyl-4-nitrobenzamide** is the reduction of the nitro group to an amine, yielding N-Methyl-4-aminobenzamide. This transformation is a critical step in the

synthesis of more complex molecules, including potential pharmaceutical agents.

[Click to download full resolution via product page](#)

Caption: Reduction of **N-Methyl-4-nitrobenzamide**.

Experimental Protocol: Reduction to N-Methyl-4-aminobenzamide

This is a representative protocol for the nitro group reduction.

Materials:

- **N-Methyl-4-nitrobenzamide**
- Palladium on carbon (10% Pd/C) or Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H_2) source (if using Pd/C)
- Water
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure (Catalytic Hydrogenation):

- Dissolve **N-Methyl-4-nitrobenzamide** (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
- Carefully add 10% Pd/C (catalytic amount, typically 5-10 mol%).
- Evacuate the flask and backfill with hydrogen gas (this should be done with appropriate safety precautions).
- Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
- Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol or ethanol.
- Concentrate the filtrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Procedure (Sodium Dithionite):

- Dissolve **N-Methyl-4-nitrobenzamide** (1 equivalent) in a mixture of a suitable organic solvent (e.g., THF or ethanol) and water.
- Add sodium dithionite (3-5 equivalents) portion-wise. The reaction is often heated to reflux.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product as needed.

Other Key Reactions

Reaction Type	Reagents	Product	Significance
Amide Hydrolysis	6M HCl, reflux	4-Nitrobenzoic acid	Cleavage of the N-methylamide bond.
Nucleophilic Aromatic Substitution	Methoxide (CH_3O^-)	N-Methyl-4-methoxybenzamide	Demonstrates the reactivity of the nitro-activated ring.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the involvement of **N-Methyl-4-nitrobenzamide** in any signaling pathways. While the broader class of nitroaromatic compounds has been investigated for various biological activities, specific data for this compound is not available in the public domain. Research into the biological effects of **N-Methyl-4-nitrobenzamide** and its derivatives could be a promising area for future investigation.

Safety Information

Hazard Statement	GHS Classification
H302: Harmful if swallowed	Acute toxicity, oral (Category 4)
H317: May cause an allergic skin reaction	Skin sensitization (Category 1)

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P272: Contaminated work clothing should not be allowed out of the workplace.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P317: IF SWALLOWED: Get medical help.

- P302+P352: IF ON SKIN: Wash with plenty of water.
- P333+P317: If skin irritation or rash occurs: Get medical help.
- P362+P364: Take off contaminated clothing and wash it before reuse.
- P501: Dispose of contents/container to an approved waste disposal plant.

This safety information is based on available GHS classifications and may not be exhaustive. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

N-Methyl-4-nitrobenzamide (CAS 2585-23-1) is a synthetically important molecule, primarily utilized as a precursor for N-Methyl-4-aminobenzamide and other derivatives. Its synthesis and key reactions are well-established in principle, though detailed, publicly available experimental protocols for its various applications are limited. The lack of data on its specific biological activities and mechanisms of action presents an opportunity for further research, particularly in the context of drug discovery and development. Researchers and scientists are encouraged to use the information in this guide as a foundation for their work with this versatile compound, while exercising due caution as outlined in the safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methyl-4-nitrobenzamide | 2585-23-1 | Benchchem [benchchem.com]
- 2. N-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 347921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-Methyl-4-nitrobenzamide (CAS 2585-23-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296485#n-methyl-4-nitrobenzamide-cas-number-2585-23-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com